molecular formula C4H4N2O2 B1204096 Pyrazine, 1,4-dioxide CAS No. 2423-84-9

Pyrazine, 1,4-dioxide

Cat. No. B1204096
CAS RN: 2423-84-9
M. Wt: 112.09 g/mol
InChI Key: SXTKIFFXFIDYJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Pyrazine, 1,4-dioxide derivatives can involve multiple component reactions (MCRs), leveraging efficient and homogeneous catalysts under aqueous media conditions. These methods are characterized by their compliance with green chemistry protocols, highlighting the emphasis on mild reaction conditions and high yields. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been applied as a catalyst in the synthesis of pyrazolo[1,2-b]phthalazine derivatives, demonstrating the compound's versatility in synthesis processes (Khazaei et al., 2015).

Scientific Research Applications

  • Microbial Metabolism and Synthesis : Pyrazines, including 1,4-dioxide, are synthesized and degraded by some bacteria and fungi, aiding in the creation of novel molecules. They find applications in food, agriculture, and medicine due to their widespread biological distribution (Rajini, Aparna, Sasikala, & Ramana, 2011).

  • Chemistry of 1,4-Diazines : Pyrazine 1,4-dioxide and its derivatives are part of the 1,4-diazines group, used in organic, inorganic, and biochemical reactions due to their characteristic reactivity and ability to form coordination polymers with unique electrical and magnetic properties (Kaim, 1983).

  • Antibacterial Properties : Novel pyrazine derivatives have shown strong antibacterial activities, indicating potential for pharmaceutical applications (Miyazawa, Takabatake, & Hasegawa, 1997).

  • Synthesis in Organic Chemistry : Pyrazine 1,4-dioxides are formed through various chemical reactions, showcasing their importance in synthetic chemistry (Grigor’eva, Tikhonov, Amitina, Volodarskii, & Korobeinicheva, 1986).

  • Pharmacological Effects : Pyrazine derivatives, including 1,4-dioxide, have diverse pharmacological effects, such as antimycobacterial, antibacterial, antifungal, antidiabetic, anticancer, and antiviral properties, making them of interest in drug development (Doležal & Zítko, 2015).

  • Corrosion Inhibition : Pyrazine and its derivatives, including 1,4-dioxide, have been explored as corrosion inhibitors for metals and alloys, important in industrial applications (Obot, Onyeachu, & Umoren, 2018).

  • Role in Hybrid Networks : Pyrazine-N,N′-dioxide is used as a linker in the design of hybrid octacyanometalate-based networks, playing a significant role in specific supramolecular interactions (Podgajny et al., 2014).

  • Catalytic Applications : Pyrazines are crucial in catalyzing the synthesis of biologically relevant derivatives, as demonstrated by novel catalytic methods using immobilized ionic liquids (Khan, Siddiqui, & Siddiqui, 2019).

Safety And Hazards

According to the safety data sheet, Pyrazine, 1,4-dioxide is classified as a flammable solid. It is advised to keep it away from heat, sparks, open flames, and hot surfaces. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name

4-oxidopyrazin-1-ium 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-5-1-2-6(8)4-3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTKIFFXFIDYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=O)C=CN1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178926
Record name Pyrazine, 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazine, 1,4-dioxide

CAS RN

2423-84-9
Record name Pyrazine, 1,4-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002423849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazine, 1,4-dioxide
Reactant of Route 2
Pyrazine, 1,4-dioxide

Citations

For This Compound
192
Citations
WE Acree, JR Powell, SA Tucker… - The Journal of …, 1997 - ACS Publications
The following standard molar enthalpies of formation in the gaseous state at 298.15 K were determined from the enthalpies of combustion of the crystalline solids, and their enthalpies of …
Number of citations: 42 pubs.acs.org
DB Paul - Australian journal of chemistry, 1984 - CSIRO Publishing
The synthesis of N-oxides of the cyclic hydrazides of pyridine and pyrazine o-dicarboxylic acids is described. Pyrido[2,3-d]pyridazine-5,8-dione 1-oxide, pyrido[3,4-d]pyridazine-1,4-…
Number of citations: 17 www.publish.csiro.au
JL Wikaira, CP Landee, MM Turnbull - … Crystallographica Section E …, 2013 - scripts.iucr.org
The crystal structure of the title compound, [Cu(H2O)6](BF4)2·3C4H4N2O2, comprises discrete [Cu(H2O)6]2+ cations and BF4− anions along with three equivalents of pyrazine 1,4-…
Number of citations: 3 scripts.iucr.org
B KLEIN, J BERKOWITZ… - The Journal of Organic …, 1961 - ACS Publications
The course of the reaction was readily followed by measuring the disappearance of theiV-oxide ab-sorption peak at about 260 m# i and the appearance of an absorption peak at about …
Number of citations: 34 pubs.acs.org
S OKADA, A KOSASAYAMA, T KONNO… - Chemical and …, 1971 - jstage.jst.go.jp
which was expected to be the 4-oxide on the basis of the data already published. 8) We now wish to report the chemical determination of the position of oxygen atom. The acid …
Number of citations: 29 www.jstage.jst.go.jp
LN Grigor'eva, SA Amitina, LB Volodarskii - Chemistry of Heterocyclic …, 1983 - Springer
The condensation of acetates of 2-hydroxyaminocyclohexanone and 2-hydroxyaminopentanone oximes with 1-phenyl and 1-(2-hetaryl) 1,2-diketones leads to pyrazine 1,4-dioxide …
Number of citations: 8 link.springer.com
Y Liu, S Zhang, R Gou, Y Chen, Y Liu, J Jiang… - Materials Today …, 2020 - Elsevier
Based on density functional theory (DFT), the intermolecular interaction between two kinds of energetic oxidizer (ammonium perchlorate (AP) and ammonium dinitramide (ADN)) and …
Number of citations: 6 www.sciencedirect.com
MDMCR da Silva, MAA Vieira, C Givens, S Keown… - Thermochimica acta, 2006 - Elsevier
The standard (p=0.1MPa) molar enthalpies of formation of crystalline 2,3,5-trimethylpyrazine-1,4-dioxide and 2,3,5,6-tetramethylpyrazine-1,4-dioxide were measured, at T=298.15K, by …
Number of citations: 9 www.sciencedirect.com
Y Zhang, B Ma, X Jia, C Hou - Molecules, 2023 - mdpi.com
The crystal morphology of high energetic materials plays a crucial role in aspects of their safety performance such as impact sensitivity. In order to reveal the crystal morphology of …
Number of citations: 1 www.mdpi.com
B Klein, J Berkowitz - Journal of the American Chemical Society, 1959 - ACS Publications
The preparation of pyrazine and substituted pyrazine mono- and di-N-oxides hasbeen improved and simplified. The N-oxides, preparedby the method of Ochiai are: pyrazine-1-oxide, a …
Number of citations: 107 pubs.acs.org

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